molecular formula C6H9N3O2 B1266758 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione CAS No. 49738-24-1

5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Cat. No. B1266758
CAS RN: 49738-24-1
M. Wt: 155.15 g/mol
InChI Key: KPADHLBAZFIMTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione and related compounds involves several approaches, including regioselective amination and reactions with diketones. For instance, Gulevskaya et al. (1994) outlined a process where 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia, in the presence of an oxidizing agent like KMnO4, yielding 7-amino derivatives. Similarly, Tsupak et al. (2003) described the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, showcasing the versatility in pyrimidine synthesis methods (Gulevskaya et al., 1994) (Tsupak et al., 2003).

Molecular Structure Analysis

The molecular structure of 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione features a complex arrangement of nitrogen, oxygen, and carbon atoms, which contribute to its unique properties and reactivity. The molecular structure is determined through various spectroscopic techniques, including NMR and X-ray crystallography. For example, de la Torre et al. (2007) redetermined the structure of a related compound at 120 K, providing evidence for a polarized molecular-electronic structure (de la Torre et al., 2007).

Chemical Reactions and Properties

5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions are pivotal for synthesizing pharmaceuticals and complex organic molecules. Clark and Morton (1974) discussed the cleavage of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione by nucleophiles, highlighting its reactivity towards primary amines to yield alkyliminomethyl derivatives (Clark & Morton, 1974).

Scientific Research Applications

Chemical Transformations and Synthesis

5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione serves as a key component in various chemical synthesis processes. For instance, it is involved in the construction of substituted pyrimido[4,5-d]pyrimidones, showcasing its utility as a binucleophile reacting with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes (Hamama et al., 2012). Another study demonstrates its use in generating azomethine ylides through condensation processes with α-amino acid derivatives (Inazumi et al., 1994).

Molecular Structure Analysis

Investigations into the molecular structure of 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione have revealed insights into its polarized molecular-electronic structure. The compound forms interwoven hydrogen-bonded frameworks, contributing to the understanding of its structural properties (de la Torre et al., 2007).

Material Synthesis and Applications

This compound is also instrumental in the synthesis of various materials. It is used in the formation of pyrimido[4,5-b]azepine derivatives via intramolecular ene reactions (Inazumi et al., 1994), and in the production of pyrrolo[1,2-b]pyridazine derivatives through reactions with 1,3-diketones (Tsupak et al., 2003).

Optical and Nonlinear Optical Applications

In the field of optics, 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione is a component in the synthesis of novel pyrimidine-based bis-uracil derivatives. These derivatives have potential applications in optical, nonlinear optical, and drug discovery due to their properties as analyzed through computational methods (Mohan et al., 2020).

Catalysis

The compound plays a role in catalytic processes as well. For example, it has been utilized in the multi-component preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, demonstrating its efficacy in catalyzed reactions (Ghashang et al., 2017).

Novel Synthetic Pathways

Additionally, 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione is involved in novel synthetic pathways. It has been used in the synthesis of pyrido[2,3-d]pyrimidines from reactions with aldehydes (Azev et al., 2015), and in the one-step synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones using cerium(IV) ammonium nitrate as a catalyst (Kobayashi et al., 2000).

properties

IUPAC Name

5-amino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADHLBAZFIMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290705
Record name 5-amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

CAS RN

49738-24-1
Record name 49738-24-1
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Record name 5-amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (2.0 g, 10.802 mmol) in methanol (200 mL), 10% Pd—C (0.500 g) was added under hydrogen atmosphere and the reaction mixture was stirred at room temperature for 2 h. Reaction mixture was filtered through a celite bed and washed with methanol. The filtrate was collected and concentrated under reduced pressure to give 1.5 g of the product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Ma, L Jiang, G Li, D Liang, L Li, L Liu, C Jiang - Bioorganic Chemistry, 2020 - Elsevier
LDH1A1, one of 19 NAD(P) + -dependent aldehyde dehydrogenases, participates in multiple metabolic pathways and has been indicated to play an important role in obesity and …
Number of citations: 6 www.sciencedirect.com
IN Booysen, MB Ismail, MP Akerman - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the title co-crystal, C12H12N6O4·C14H16N4O2S, both molecules are essentially planar [maximum deviations = 0.129 (1) and 0.097 (1) Å, respectively]. The tricyclic and Schiff base …
Number of citations: 10 scripts.iucr.org
P Mayer, E Hosten, TIA Gerber, I Booysen - Journal of the Iranian Chemical …, 2010 - Springer
An unusual mixed crystal of a square-pyramidal oxorhenium(V), [ReOCl(Hdua)], and an octahedral imidorhenium(V) complex, [Re(dua)Cl 2 (PPh 3 )], was prepared from the reaction of …
Number of citations: 5 link.springer.com
KC Majumdar, S Ponra, RK Nandi - 2011 - Wiley Online Library
The synthesis of pyridopyrimidine, pyranoquinoline, and phenanthroline derivatives can be easily and efficiently accomplished by the direct reaction of a 1‐aminopenta‐1,4‐diene …
A Doshi - 2019 - search.proquest.com
This dissertation describes the design, synthesis and biological evaluation of monocyclic, bicyclic and tricyclic pyrimidine-based heterocycles as a) single agents with combination …
Number of citations: 2 search.proquest.com
MM Sarmah, D Prajapati - Current Organic Chemistry, 2014 - ingentaconnect.com
Aza heterocycles comprise some rousing structures in biological systems. The aza-Diels-Alder reaction is a [4Π +2Π] cycloaddition, involving a nitrogen atom in either diene or …
Number of citations: 15 www.ingentaconnect.com
KC Majumdar, S Ponra, D Ghosh - Synthesis, 2011 - thieme-connect.com
A mild and efficient method for the synthesis of pyrido [3, 2-d] pyrimidine derivatives via three-component domino reaction of amines, aldehydes, and terminal unactivated alkynes is …
Number of citations: 16 www.thieme-connect.com
P Linciano, A Quotadamo, R Luciani… - Journal of Medicinal …, 2023 - ACS Publications
Broad-spectrum anti-infective chemotherapy agents with activity against Trypanosomes, Leishmania, and Mycobacterium tuberculosis species were identified from a high-throughput …
Number of citations: 1 pubs.acs.org
KC Majumdar, S Mondal - Tetrahedron, 2009 - Elsevier
A new efficient route for the synthesis of substituted 9-deazaxanthines in excellent yields via aza-Claisen rearrangement followed by radical cyclization has been achieved. This …
Number of citations: 25 www.sciencedirect.com
KC Majumdar, RK Nandi, S Ponra - Synlett, 2012 - thieme-connect.com
A direct convergent two-component regioselective synthesis of annulated pyridine motif from 1-aminopenta-1, 4-diene fragment and aromatic aldehyde by indium (III) chloride catalyzed …
Number of citations: 2 www.thieme-connect.com

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